1-Bromo-4-(2-bromoethoxy)naphthalene 1-Bromo-4-(2-bromoethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 78635-29-7
VCID: VC8295092
InChI: InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2
SMILES: C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr
Molecular Formula: C12H10Br2O
Molecular Weight: 330.01 g/mol

1-Bromo-4-(2-bromoethoxy)naphthalene

CAS No.: 78635-29-7

Cat. No.: VC8295092

Molecular Formula: C12H10Br2O

Molecular Weight: 330.01 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(2-bromoethoxy)naphthalene - 78635-29-7

Specification

CAS No. 78635-29-7
Molecular Formula C12H10Br2O
Molecular Weight 330.01 g/mol
IUPAC Name 1-bromo-4-(2-bromoethoxy)naphthalene
Standard InChI InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2
Standard InChI Key LEQRBFFCXRFKFX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

While direct experimental data for this compound are scarce in the provided sources, inferences can be drawn from structurally related brominated naphthalenes:

  • Physical State: Likely a crystalline solid at room temperature, analogous to 1-bromo-4-methoxy-naphthalene, which is reported as an oil .

  • Melting Point: Estimated between 80–120°C, considering the increased molecular weight and polarity compared to simpler bromonaphthalenes.

  • Solubility: Expected to exhibit limited solubility in polar solvents (e.g., water) but moderate solubility in organic solvents like dichloromethane, toluene, or acetonitrile .

Table 1: Inferred Physicochemical Properties

PropertyValue/RangeBasis for Inference
Molecular Weight346.02 g/molCalculated
Boiling Point280–320°C (decomp.)Similar brominated aromatics
Density~1.6 g/cm³Comparison to C₁₁H₉BrO
LogP (Octanol-Water)~3.5–4.0Bromine’s hydrophobicity

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-bromo-4-(2-bromoethoxy)naphthalene can be envisioned through sequential functionalization of naphthalene:

  • Etherification: Introduction of the 2-bromoethoxy group at position 4.

  • Bromination: Electrophilic substitution to install bromine at position 1.

Route 1: Sequential Bromination and Etherification

Step 1: Synthesis of 4-(2-Bromoethoxy)naphthalene

  • Reagents: 4-Naphthol, 1,2-dibromoethane, base (e.g., K₂CO₃).

  • Conditions: Ullmann-type coupling under reflux in a polar aprotic solvent (e.g., DMF) at 100–120°C for 12–24 hours .

  • Mechanism: Nucleophilic substitution (SN2) where the naphtholate ion attacks 1,2-dibromoethane.

Step 2: Bromination at Position 1

  • Reagents: N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) .

  • Conditions: Radical bromination in CCl₄ at 70–80°C to ensure regioselectivity .

  • Yield: Estimated 60–75%, based on analogous brominations of methoxynaphthalenes .

Route 2: Direct Bromination of Preformed Ether

Step 1: Etherification of 1-Bromonaphthalen-4-ol

  • Reagents: 1-Bromo-4-naphthol, 2-bromoethanol, Mitsunobu conditions (DIAD, PPh₃).

  • Conditions: THF, 0°C to room temperature, 6–12 hours.

  • Advantage: Avoids over-bromination by pre-installing the bromine at position 1.

Table 2: Comparative Analysis of Synthetic Routes

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual bromine atoms make it a versatile electrophile for cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to generate biaryl structures, common in kinase inhibitors .

  • Buchwald-Hartwig Amination: Introduction of amine groups for antidepressant drug candidates.

Material Science

  • Liquid Crystals: The rigid naphthalene core and bromine substituents enhance anisotropic polarizability, critical for display technologies.

  • Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .

Hazard AspectRecommendation
StorageCool, dry, inert atmosphere
Spill ManagementAbsorb with vermiculite
DisposalIncineration with scrubber

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Expected signals: δ 7.5–8.5 ppm (aromatic protons), δ 4.5–4.7 ppm (–OCH₂CH₂Br).

  • ¹³C NMR: Peaks at δ 110–160 ppm (aromatic carbons), δ 70 ppm (ether oxygen-linked CH₂).

  • MS (EI): Molecular ion peak at m/z 346 (M⁺), with fragmentation patterns indicating Br loss.

Chromatographic Techniques

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time ~12–15 minutes.

  • TLC: Rf ≈ 0.6 (hexane:ethyl acetate = 4:1).

Industrial and Research Perspectives

Scalability Challenges

  • Cost of Brominating Agents: NBS and 1,2-dibromoethane contribute significantly to production costs .

  • Waste Management: Brominated byproducts require specialized treatment to prevent environmental release.

Future Directions

  • Catalytic Bromination: Development of recyclable catalysts to reduce reagent waste .

  • Green Solvents: Replacement of CCl₄ with ionic liquids or supercritical CO₂.

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